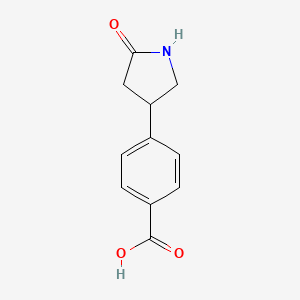

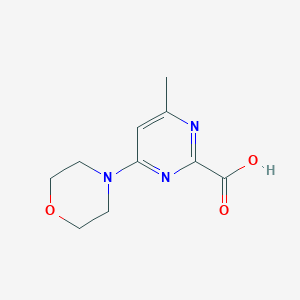

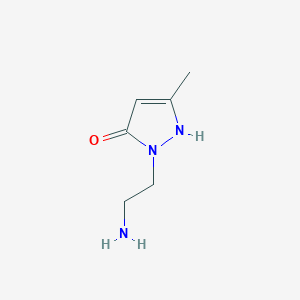

![molecular formula C8H7ClN2 B1489336 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 930790-54-8](/img/structure/B1489336.png)

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Vue d'ensemble

Description

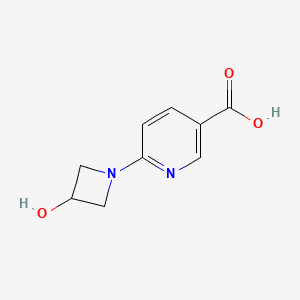

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.608 Da and is a solid in form .

Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine includes a pyrrolopyridine core with a chlorine atom at the 5th position and a methyl group at the 7th position . The compound’s InChI key is FHZBSORNJHMVPY-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine are not available, related 1H-pyrrolo pyridine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has a density of 1.4±0.1 g/cm3, a boiling point of 315.9±37.0 °C at 760 mmHg, and a flash point of 174.2±12.1 °C . It has a polar surface area of 29 Å2 and a molar refractivity of 46.3±0.3 cm3 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Structures

- The compound 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine serves as a foundational building block in the synthesis of heterocyclic structures, particularly 7-azaindoles. Using Fischer reactions in polyphosphoric acid, novel 5-chloro-7-azaindoles with various alkyl and aryl substituents have been synthesized, demonstrating the versatility of this compound in creating previously unknown heterocyclic frameworks. This method offers a straightforward approach to accessing a range of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles, highlighting its importance in the field of organic synthesis and medicinal chemistry (Alekseyev et al., 2017).

Development of Antibacterial Agents

- Research into pyrrolopyridine derivatives, including those related to 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, has led to the identification of compounds with antibacterial properties. Specifically, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, demonstrated in vitro antibacterial activity. This suggests the potential for developing new antibacterial agents from pyrrolopyridine analogs, underscoring the significance of chemical modifications in enhancing biological activity (Toja et al., 1986).

Exploration in Organic Electronics and Fluorophores

- The compound and its derivatives have been explored for their applications in organic electronics and as fluorophores. For instance, a palladium-catalyzed synthesis of multi-aryl 7-azaindoles using sequential arylation showcased the ability to introduce diverse aryl groups in a chemoselective manner. This synthesis not only provided a method for creating complex organic structures but also revealed that tetra-aryl 7-azaindoles exhibit aggregate-induced emission (AIE). This property is particularly interesting for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools, where the fluorescence of these compounds can be utilized (Cardoza et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKVGKZTXJCGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694604 | |

| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine | |

CAS RN |

930790-54-8 | |

| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.